molecular formula C9H17N3O B13625500 4-(1-Ethyl-1h-1,2,4-triazol-5-yl)-3-methylbutan-2-ol

4-(1-Ethyl-1h-1,2,4-triazol-5-yl)-3-methylbutan-2-ol

Cat. No.: B13625500
M. Wt: 183.25 g/mol
InChI Key: ZSVQUYIBZXWLBO-UHFFFAOYSA-N
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Description

4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-3-methylbutan-2-ol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl group attached to the triazole ring and a methylbutanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-3-methylbutan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-1H-1,2,4-triazole with 3-methylbutan-2-one in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise control of temperature, pressure, and reaction time, to ensure consistent quality and high yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-3-methylbutan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.

    Reduction: The triazole ring can be reduced to form a dihydrotriazole derivative.

    Substitution: The ethyl group or the hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reaction conditions may vary depending on the desired product and the specific oxidizing agent used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the triazole ring. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.

    Substitution: Nucleophilic substitution reactions can be facilitated by using reagents like alkyl halides or acyl chlorides. The reaction conditions may include the use of a base, such as sodium hydroxide or potassium carbonate, to promote the substitution.

Major Products Formed

    Oxidation: The major products formed from oxidation reactions include ketones and aldehydes.

    Reduction: The reduction of the triazole ring results in the formation of dihydrotriazole derivatives.

    Substitution: Substitution reactions yield various derivatives depending on the substituent introduced, such as alkylated or acylated products.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Triazole derivatives, including this compound, have shown promising biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers are exploring its potential as a therapeutic agent.

    Medicine: The compound’s biological activities make it a candidate for drug development. Studies have focused on its potential use in treating various diseases, including cancer and infectious diseases.

    Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-3-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds with various biological targets, enhancing its binding affinity and specificity. The compound’s biological activities are attributed to its ability to inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Molecular docking studies have shown that the compound can bind to the active sites of enzymes, such as aromatase, leading to the inhibition of their activity.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine: This compound shares the triazole ring and ethyl group but differs in the presence of an ethanamine moiety instead of a methylbutanol group.

    2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol: Similar in structure, this compound has a dimethyltriazole ring and an ethanol group.

Uniqueness

4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-3-methylbutan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 4-(1-Ethyl-1h-1,2,4-triazol-5-yl)-3-methylbutan-2-ol is a member of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores its various biological effects, including antifungal, antibacterial, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C10H16N4O\text{C}_{10}\text{H}_{16}\text{N}_{4}\text{O}

This compound features a triazole ring that is known for its ability to interact with biological systems effectively.

Antifungal Activity

  • Mechanism of Action : The triazole group is known for its antifungal properties, primarily through the inhibition of ergosterol synthesis in fungal cell membranes. This disrupts membrane integrity and leads to cell death.
  • Case Studies : Research has demonstrated that derivatives of triazoles exhibit significant antifungal activity against various strains such as Candida albicans and Aspergillus fumigatus . In a study comparing different triazole compounds, this compound showed promising results in inhibiting fungal growth at low concentrations.

Antibacterial Activity

  • Spectrum of Activity : The compound has demonstrated effectiveness against Gram-positive and Gram-negative bacteria. Its antibacterial mechanism involves disrupting bacterial cell wall synthesis and function.
  • Research Findings : A study indicated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Anticancer Potential

  • Inhibition of Cancer Cell Proliferation : The compound's triazole moiety has been associated with anticancer properties, potentially through the inhibition of specific enzymes involved in cancer cell metabolism.
  • Case Studies : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells . It was noted that the compound's efficacy increased with higher concentrations.

Comparative Table of Biological Activities

Activity TypeTarget Organism/Cell TypeMechanism of ActionReference
AntifungalCandida albicansInhibition of ergosterol synthesis
Aspergillus fumigatusDisruption of membrane integrity
AntibacterialStaphylococcus aureusDisruption of cell wall synthesis
Escherichia coliInhibition of bacterial growth
AnticancerBreast cancer cellsInduction of apoptosis
Lung cancer cellsInhibition of metabolic enzymes

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

4-(2-ethyl-1,2,4-triazol-3-yl)-3-methylbutan-2-ol

InChI

InChI=1S/C9H17N3O/c1-4-12-9(10-6-11-12)5-7(2)8(3)13/h6-8,13H,4-5H2,1-3H3

InChI Key

ZSVQUYIBZXWLBO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=N1)CC(C)C(C)O

Origin of Product

United States

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